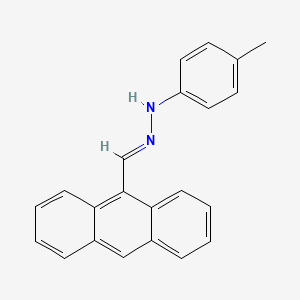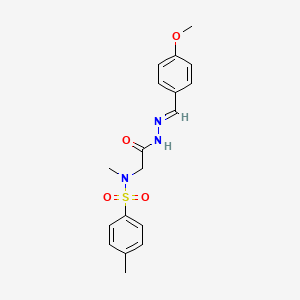![molecular formula C20H22Br2N2O3 B11553630 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11553630.png)
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a dibromo-hydroxyphenyl group and a pentylphenoxy group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(4-pentylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 3,5-dibromo-2-hydroxybenzaldehyde under acidic or basic conditions to form the final product through a condensation reaction.
Industrial Production Methods
化学反应分析
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
作用机制
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Potential pathways include those related to oxidative stress, apoptosis, and cell proliferation.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in various chemical syntheses.
3-Benzyl-2-hydroxy-N-phenylbenzamide: Another compound with a hydrazide functional group, used in medicinal chemistry.
Uniqueness
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.
属性
分子式 |
C20H22Br2N2O3 |
|---|---|
分子量 |
498.2 g/mol |
IUPAC 名称 |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(4-pentylphenoxy)acetamide |
InChI |
InChI=1S/C20H22Br2N2O3/c1-2-3-4-5-14-6-8-17(9-7-14)27-13-19(25)24-23-12-15-10-16(21)11-18(22)20(15)26/h6-12,26H,2-5,13H2,1H3,(H,24,25)/b23-12+ |
InChI 键 |
OZIYHVWBDVYSGL-FSJBWODESA-N |
手性 SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
规范 SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B11553558.png)

![2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate](/img/structure/B11553565.png)
![2-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzenesulfonate](/img/structure/B11553573.png)
![4-(decyloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11553580.png)
![3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione](/img/structure/B11553588.png)
![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11553589.png)
![4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11553593.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11553598.png)
![2-chloro-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11553602.png)
![(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide](/img/structure/B11553604.png)
![(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11553608.png)
![N-octylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B11553617.png)

